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Compound of Interest

Methyl
Compound Name:
(benzamidomethoxy)acetate

CAS No.: 56538-58-0

Cat. No.: B14631010

Get Quote

Compound Overview & Structural Logic

Methyl (benzamidomethoxy)acetate is a specialized

-acetal derivative used primarily as a masked
-acyliminium ion precursor in organic synthesis. It serves as a versatile intermediate for

-amidoalkylation reactions (the Zaugg reaction), allowing the introduction of the
benzamidomethyl group into electron-rich aromatics or active methylene compounds.

¢ |[UPAC Name: Methyl 2-[(benzamidomethyl)oxy]acetate
¢ Alternative Name:

-(Methoxycarbonylmethoxymethyl)benzamide

e CAS Number: 56538-58-0

e Molecular Formula:
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e Molecular Weight: 223.23 g/mol

Structural Connectivity

The molecule consists of three distinct domains:
e Benzamide Core: Provides UV activity and directs fragmentation in Mass Spec.

e -Acetal Linker (
): The reactive center, sensitive to acid catalysis.

e Glycolate Ester Tail (

): Provides the acetate functionality and distinct NMR singlets.

Amido Ether
Benzamide Core Linkage »| N.O-Acetal Linker Linkage 5| Glycolate Tail
(Ph-CO-NH-) (-CH2-0-) (-CH2-COOMe)

Fig 1. Modular structural connectivity of Methyl (benzamidomethoxy)acetate.

Click to download full resolution via product page

Spectroscopic Data Profile

The following data represents the standard spectroscopic signature for Methyl
(benzamidomethoxy)acetate in

(Chloroform-d).

A. Nuclear Magnetic Resonance (NMR) Spectroscopy[1]
[2][3]

The

NMR spectrum is characterized by the distinct desymmetrization of the two methylene groups
due to their heteroatomic environments.
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B. Infrared (IR) Spectroscopy[2][4]

The IR spectrum is dominated by the dual carbonyl signature (Amide | and Ester) and the N-H

stretch.
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C. Mass Spectrometry (EI-MS)

The fragmentation pattern follows a predictable pathway driven by the stability of the benzoyl

cation and the cleavage of the ether linkage.

e Molecular lon (

):

(Weak or absent due to labile ether).
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e Base Peak:
(Benzoyl cation,
).
Fragmentation Pathway:

» -Cleavage: Loss of the methoxycarbonylmethyl radical (
) generates the stabilized
-acyliminium ion.
e MclLafferty-like Rearrangement: Not favored due to lack of

-hydrogens, but simple amide cleavage dominates.

lon Identity Structure
223 Molecular lon
192 Loss of methoxy group.
164 Loss of ester group.
134 -methylenebenzamide cation.
105 Base Peak (Benzoyl).
77 Phenyl cation.

Experimental Protocol: Synthesis & Purification

This protocol utilizes the acid-catalyzed condensation of

-hydroxymethylbenzamide (or benzamide/paraformaldehyde) with methyl glycolate.

Reagents
e Benzamide: 1.0 eq (12.1 g)
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o Paraformaldehyde: 1.1 eq (3.3 g)

o Methyl Glycolate: 1.5 eq (13.5 g)

o Catalyst:

-Toluenesulfonic acid (pTSA), 0.05 eq.

Solvent: Toluene (for azeotropic water removal) or 1,2-Dichloroethane.

Workflow

Reagent Mixing
Benzamide + Paraformaldehyde
+ Methyl Glycolate + pTSA

Condensation

Reflux (Dean-Stark)
Removal of H20
Solvent: Toluene, 110°C, 4-6h

Quench

Workup
Wash w/ NaHCO3 (sat)
Wash w/ Brine -> Dry (MgSO4)

Isolate

Purification
Recrystallization (EtOAc/Hex)
or Flash Column (30% EtOAc)

Fig 2. Synthesis workflow for Methyl (benzamidomethoxy)acetate.

Click to download full resolution via product page

Step-by-Step Procedure

o Setup: Equip a 250 mL round-bottom flask with a Dean-Stark trap and reflux condenser.
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Reaction: Suspend Benzamide (12.1 g, 100 mmol), Paraformaldehyde (3.3 g, 110 mmol),
and Methyl Glycolate (13.5 g, 150 mmol) in Toluene (100 mL). Add pTSA (0.95 g).

Reflux: Heat to reflux. The mixture will clarify as the reaction proceeds. Continue until the
theoretical amount of water (~1.8 mL) is collected in the trap (approx. 4—6 hours).

Workup: Cool to room temperature. Wash the organic phase with saturated

(

) to remove acid catalyst and unreacted glycolic acid. Wash with brine, dry over anhydrous
, and filter.

Isolation: Concentrate the solvent under reduced pressure. The residue is typically a viscous
oil that solidifies upon standing or trituration with hexane/ether.

Purification: Recrystallize from Ethyl Acetate/Hexane (1:3) to obtain white crystalline
needles.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. rsc.org [rsc.org]

2. mdpi.com [mdpi.com]

3. Benzenemethanol, a-methyl-, acetate [webbook.nist.gov]

» To cite this document: BenchChem. [Comprehensive Spectroscopic Characterization: Methyl
(benzamidomethoxy)acetate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14631010/docs#comprehensive-spectroscopic-
characterization-methyl-benzamidomethoxy-acetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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